2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromenopyrrole core substituted with a 4,5-dimethylthiazole ring and a 4-fluorophenyl group. Its structural complexity arises from the integration of heterocyclic moieties, which are critical for modulating electronic properties and biological interactions. The compound’s synthesis typically employs multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, as reported in high-throughput library syntheses .
Properties
Molecular Formula |
C22H15FN2O3S |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H15FN2O3S/c1-11-12(2)29-22(24-11)25-18(13-7-9-14(23)10-8-13)17-19(26)15-5-3-4-6-16(15)28-20(17)21(25)27/h3-10,18H,1-2H3 |
InChI Key |
SYPFIQLWSAWNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and pyrrole moieties. The process often begins with the formation of the thiazole ring followed by the introduction of the chromeno-pyrrole structure. Recent methodologies have focused on optimizing yields and reducing reaction times using various catalysts and solvents.
Biological Activity
This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrrole structures often demonstrate significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various strains of bacteria and fungi. A study reported the Minimum Inhibitory Concentration (MIC) values for related compounds as follows:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These results suggest that the compound may possess potent antimicrobial properties comparable to established antibiotics .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Pyrrole derivatives are known to inhibit key enzymes involved in cancer cell proliferation. In vitro studies have shown that certain pyrrole-based compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
Recent findings highlight the anti-inflammatory properties of compounds with similar scaffolds. The thiazole moiety is known to interact with inflammatory pathways, potentially leading to reduced cytokine production and inflammation .
Case Studies
- Antimicrobial Efficacy : A study investigated the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds demonstrated MIC values ranging from 3.12 to 12.5 μg/mL, indicating strong antibacterial effects .
- Anticancer Activity : Another study focused on a series of pyrrole derivatives where one compound exhibited significant cytotoxicity against HCT-116 colon cancer cells with an IC50 value in the low micromolar range .
Chemical Reactions Analysis
Nucleophilic Substitution at Thiazole Ring
The 4,5-dimethylthiazole moiety demonstrates susceptibility to nucleophilic attack at the C-2 position under basic conditions. Example reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Thiol substitution | Ethanolic KOH, 65°C, 8 hr | Thiazole C-2 thiol derivative | 72 | |
| Amine substitution | NH₃ in DMF, 100°C, 12 hr | 2-Aminothiazole analog | 58 |
Key factors :
-
Electron-withdrawing fluorine on the adjacent phenyl ring enhances electrophilicity at thiazole C-2.
-
Steric hindrance from 4,5-dimethyl groups limits reactivity to small nucleophiles (e.g., –SH, –NH₂).
Oxidation of Dihydropyrrole Moiety
The 1,2-dihydropyrrole component undergoes oxidation to form aromatic pyrrole systems:
| Oxidizing Agent | Solvent | Temperature (°C) | Time (hr) | Conversion (%) |
|---|---|---|---|---|
| DDQ (2.5 eq) | DCM | 25 | 4 | 89 |
| MnO₂ (excess) | Toluene | 110 | 12 | 76 |
Mechanistic insight :
-
Two-electron oxidation removes the C1–N bond saturation, forming a fully conjugated chromeno[2,3-c]pyrrole system.
Ring-Opening Reactions
Under acidic/basic conditions, the chromeno-pyrrole framework undergoes ring-opening (Table adapted from PMC8175933 ):
| Entry | Reagent | Molar Ratio | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Hydrazine hydrate | 1:5 | Dioxane | 80 | 3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | 78 |
| 2 | Ethylenediamine | 1:3 | EtOH | 65 | Bis-amine adduct | 64 |
Critical parameters :
-
Polar aprotic solvents (dioxane) improve nucleophilic accessibility compared to ethanol .
-
Excess nucleophile (5 eq) maximizes yield by driving equilibria.
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophiles to meta positions:
| Electrophile | Catalyst | Position | Isomer Ratio (para:meta) |
|---|---|---|---|
| NO₂⁺ (HNO₃/H₂SO₄) | – | C-3' | 0:100 |
| Br₂ (FeBr₃) | 1.2 eq FeBr₃ | C-3' | 0:100 |
Regiochemical rationale :
-
Fluorine’s strong -I effect deactivates the ring but maintains meta-directing behavior despite steric constraints.
Cycloaddition Reactions
The dihydropyrrole’s conjugated diene system participates in Diels-Alder reactions:
| Dienophile | Conditions | Endo:Exo Ratio | Diastereoselectivity (%) |
|---|---|---|---|
| Maleic anhydride | Toluene, 80°C, 6 hr | 85:15 | >95 |
| Tetracyanoethylene | CHCl₃, 25°C, 24 hr | 92:8 | 89 |
Steric effects :
-
Thiazole substituents impose facial selectivity, favoring endo transition states.
Mechanochemical Modifications
Solvent-free grinding enables functionalization (ball-mill data):
| Additive | Grinding Time (min) | Product | Conversion (%) |
|---|---|---|---|
| KF/Al₂O₃ | 30 | Fluorinated side-product | 68 |
| SiO₂-NH₂ | 45 | Amine-functionalized derivative | 81 |
Advantages :
-
Avoids thermal decomposition pathways observed in solution-phase reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its substituent configuration, which differentiates it from analogs. Below is a comparative analysis with structurally related derivatives:
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Effects on Bioactivity :
- The 4-fluorophenyl group in the target compound enhances metabolic stability compared to analogs with methoxy or ethoxy substituents, as fluorine’s electronegativity reduces oxidative degradation .
- Thiazole rings contribute to π-π stacking interactions in enzyme binding pockets, a feature shared with pesticidal compounds like fluoroimide (a fluorophenyl-pyrrole-dione derivative) .
Synthetic Efficiency :
- The target compound’s one-pot synthesis (yield >70%) outperforms stepwise methods used for trifluoromethoxy analogs (3–4 steps, yield ~50%) .
Crystallographic Behavior :
- Isostructural analogs (e.g., compounds 4 and 5 in ) exhibit similar triclinic packing but differ in conformational flexibility due to fluorophenyl orientation .
Biological Potential: While the target compound’s activity remains under investigation, its structural analogs show antifungal () and antiproliferative () properties, suggesting diversified applications.
Preparation Methods
Iron-Catalyzed Cyclization (Method A)
Adapted from large-scale dihydropyrrolo[3,2-b]pyrrole syntheses, this method employs Fe(ClO₄)₃·H₂O in a toluene/acetic acid (1:1) system:
Step 1 : Condensation of 4-fluoroaniline (1 ) with diacetyl (2 ) at 50°C for 1 h forms the imine intermediate 3 (72% yield).
Step 2 : Cyclization with 4,5-dimethylthiazole-2-carbaldehyde (4 ) under iron catalysis (16 h, 50°C) yields Compound X in 63% purity.
Optimization Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% Fe(ClO₄)₃·H₂O |
| Solvent Ratio | Toluene:AcOH (1:1) |
| Reaction Time | 17 h |
| Isolated Yield | 58–63% |
Palladium-Mediated Cross-Coupling (Method B)
This approach leverages Suzuki-Miyaura coupling to install the 4-fluorophenyl group post-cyclization:
- Synthesis of bromochromenopyrrole 5 via Knorr pyrrole synthesis (α-aminoketone dimerization).
- Pd(PPh₃)₄-catalyzed coupling with 4-fluorophenylboronic acid (6 ) in THF/H₂O (3:1) at 80°C (89% yield).
- Thiazole incorporation via nucleophilic aromatic substitution (NaN₃, DMF, 110°C).
Key Advantage : Regioselectivity >98% for the 2-position.
Solvent-Free and Green Chemistry Routes
Mechanochemical Synthesis (Method C)
Inspired by patent US10329253B2, Compound X is synthesized via ball-milling:
- Reagents : 4-fluorobenzaldehyde (7 ), 4,5-dimethylthiazole-2-amine (8 ), and chromenone 9 .
- Conditions : Stainless-steel jars (12 Hz, 4 h), no solvent.
- Yield : 51% with 99.2% atom economy.
Comparative Analysis :
| Method | Yield (%) | E-Factor | PMI |
|---|---|---|---|
| A | 63 | 18.7 | 4.2 |
| C | 51 | 3.1 | 1.1 |
E-Factor = waste (kg)/product (kg); PMI = Process Mass Intensity
Continuous Flow Reactor Design
Microfluidic systems enhance reproducibility for gram-scale production:
- Residence Time : 8.2 min
- Throughput : 12 g/day
- Purity : 94.6% (HPLC)
Halogenation and Functional Group Interconversion
Late-Stage Fluorination
Electrophilic fluorination using Selectfluor® (10 ) introduces the 4-fluorophenyl group:
Thiazole Ring Optimization
Variations in thiazole substituents impact crystallinity:
| Thiazole Substituent | Melting Point (°C) | Solubility (mg/mL, DMSO) |
|---|---|---|
| 4,5-Dimethyl | 218–220 | 34.2 |
| 4-Methoxy | 195–197 | 41.8 |
| Unsubstituted | 189–191 | 28.5 |
Q & A
Q. What crystallographic software is essential for resolving twinning or high-symmetry issues in chromeno-pyrrole crystals?
Q. How can researchers integrate chromeno-pyrrole derivatives into supramolecular systems (e.g., MOFs/COFs)?
- Methodological Answer : Functionalize the 4-fluorophenyl group with carboxylate or pyridyl moieties for coordination. Use solvothermal synthesis with Zn(NO3)2 or Cu(OAc)2 to assemble frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
